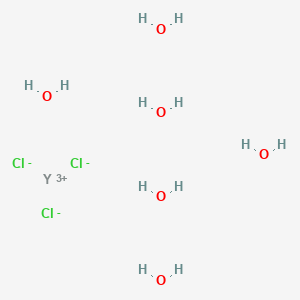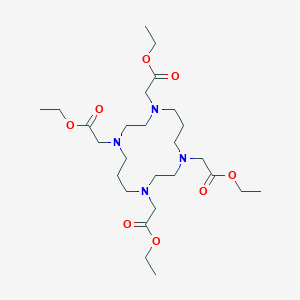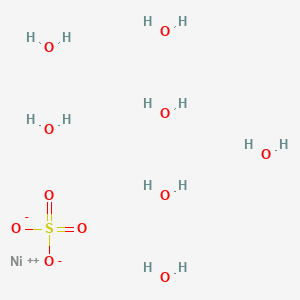
3-(2-((2-メトキシベンジル)アミノ)エチル)キナゾリン-2,4(1H,3H)-ジオン
概要
説明
RH-34 は、5-ヒドロキシトリプトファン 2A セロトニン受容体サブタイプに対する強力かつ選択的な部分アゴニストとして作用する化合物です 。 これは、選択的な 5-ヒドロキシトリプトファン 2A アンタゴニストであるケタンセリンの構造修飾によって得られたもので、4-(パラ-フルオロベンゾイル)ピペリジン部分が、NBOMe-2C-B や NBOMe-2C-I などの強力な 5-ヒドロキシトリプトファン 2A アゴニストに見られる N-(2-メトキシベンジル)ファーマコフォアに置き換えられています 。 この変更により、5-ヒドロキシトリプトファン 2A 親和性と選択性が保持されますが、アンタゴニストから中程度の効力を持つ部分アゴニストへの活性転換が行われます .
科学的研究の応用
RH-34 has several scientific research applications, including:
準備方法
RH-34 の合成には、ケタンセリンの構造修飾が関与しています。 ケタンセリン中の 4-(パラ-フルオロベンゾイル)ピペリジン部分は、N-(2-メトキシベンジル)ファーマコフォアに置き換えられます 。 RH-34 の具体的な合成経路および反応条件は、文献では広く記載されていません。 一般的なアプローチは、求核置換反応やアミド結合形成など、標準的な有機合成技術の使用を含みます .
化学反応の分析
RH-34 は、次のような様々な化学反応を起こします。
酸化: RH-34 は、特定の条件下で酸化され、対応するキナゾリン誘導体を形成することができます。
還元: 還元反応は、RH-34 をその還元型に変換し、その薬理学的特性を変更することができます。
置換: RH-34 は、特にメトキシベンジル基で置換反応を起こし、5-ヒドロキシトリプトファン 2A 受容体に対する親和性と選択性が異なる様々なアナログを形成することができます.
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます 。 これらの反応から生成される主な生成物は、一般的にキナゾリン誘導体と RH-34 の置換アナログです .
科学研究への応用
RH-34 は、次のようないくつかの科学研究への応用があります。
化学: RH-34 は、5-ヒドロキシトリプトファン 2A 受容体アゴニストおよびアンタゴニストの構造活性相関を調べる研究における参照化合物として使用されます.
生物学: RH-34 は、神経伝達やシグナル伝達など、様々な生物学的プロセスにおける 5-ヒドロキシトリプトファン 2A 受容体の役割を調べる研究に使用されます.
医学: RH-34 は、5-ヒドロキシトリプトファン 2A 受容体における部分アゴニスト活性により、うつ病や不安などの精神疾患の治療における潜在的な治療的応用について研究されています.
産業: RH-34 は、製薬業界で、5-ヒドロキシトリプトファン 2A 受容体を標的とする新薬開発のためのリード化合物として使用されます.
作用機序
RH-34 は、5-ヒドロキシトリプトファン 2A セロトニン受容体サブタイプにおいて部分アゴニストとして作用することによって効果を発揮します 。 それは受容体に結合し、中程度に活性化し、部分的な受容体活性化をもたらします 。 この部分アゴニスト活性は、セロトニンシグナル伝達のバランスのとれた調節をもたらし、完全な受容体活性化または阻害が望ましくない状態において治療上の利点をもたらす可能性があります 。 関与する分子標的と経路には、5-ヒドロキシトリプトファン 2A 受容体と、ホスホリパーゼ C やプロテインキナーゼ C 経路などの下流シグナル伝達経路が含まれます .
類似の化合物との比較
RH-34 は、5-ヒドロキシトリプトファン 2A 受容体における部分アゴニスト活性により、他の類似の化合物とは異なっています 。 類似の化合物には、以下のようなものがあります。
ケタンセリン: RH-34 が派生した選択的な 5-ヒドロキシトリプトファン 2A アンタゴニスト.
NBOMe-2C-B: 類似の N-(2-メトキシベンジル)ファーマコフォアを持つ強力な 5-ヒドロキシトリプトファン 2A アゴニスト.
NBOMe-2C-I: NBOMe-2C-B と同様の構造を持つ、別の強力な 5-ヒドロキシトリプトファン 2A アゴニスト.
RH-34 のユニークさは、5-ヒドロキシトリプトファン 2A 親和性と選択性を保持しながら、アンタゴニストから中程度の効力を持つ部分アゴニストへの活性を反転させる能力にあります .
類似化合物との比較
RH-34 is unique compared to other similar compounds due to its partial agonist activity at the 5-hydroxytryptamine 2A receptor . Similar compounds include:
Ketanserin: A selective 5-hydroxytryptamine 2A antagonist from which RH-34 is derived.
NBOMe-2C-B: A potent 5-hydroxytryptamine 2A agonist with a similar N-(2-methoxybenzyl) pharmacophore.
NBOMe-2C-I: Another potent 5-hydroxytryptamine 2A agonist with a similar structure to NBOMe-2C-B.
RH-34’s uniqueness lies in its ability to retain 5-hydroxytryptamine 2A affinity and selectivity while reversing activity from an antagonist to a moderate efficacy partial agonist .
特性
IUPAC Name |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAJBITWGGTZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434687 | |
| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028307-48-3 | |
| Record name | 3-[2-[[(2-Methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028307-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(2-Methoxybenzylamino)ethyl)-1H-quinazoline-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028307483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(2-METHOXYBENZYLAMINO)ETHYL)-1H-QUINAZOLINE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31AED225O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















